(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)(2-iodophenyl)methanone
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Overview
Description
N-[(FURAN-2-YL)METHYL]-5-[4-(2-IODOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound with a unique structure that includes a furan ring, a piperazine ring, and a nitroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-5-[4-(2-IODOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 5-nitro-2-chloroaniline under specific conditions to form the intermediate product. This intermediate is further reacted with 4-(2-iodobenzoyl)piperazine to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-5-[4-(2-IODOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodobenzoyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding aniline derivative, while oxidation of the furan ring produces furan-2-carboxylic acid .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-5-[4-(2-IODOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-[4-(2-IODOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(FURAN-2-YL)METHYL]-5-[4-METHYLPIPERAZIN-1-YL]-2-NITROANILINE
- N-[(FURAN-2-YL)METHYL]-5-[4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
Uniqueness
N-[(FURAN-2-YL)METHYL]-5-[4-(2-IODOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to the presence of the iodobenzoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in drug development and material science .
Properties
Molecular Formula |
C22H21IN4O4 |
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Molecular Weight |
532.3 g/mol |
IUPAC Name |
[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-(2-iodophenyl)methanone |
InChI |
InChI=1S/C22H21IN4O4/c23-19-6-2-1-5-18(19)22(28)26-11-9-25(10-12-26)16-7-8-21(27(29)30)20(14-16)24-15-17-4-3-13-31-17/h1-8,13-14,24H,9-12,15H2 |
InChI Key |
AIIIKVJJSKOHKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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